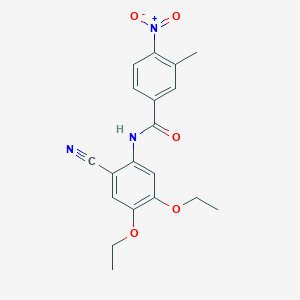
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide
Übersicht
Beschreibung
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide, also known as CDNB, is a synthetic chemical compound widely used in scientific research for its ability to bind to proteins and enzymes. CDNB is a highly reactive compound that is commonly used as a substrate for glutathione S-transferase (GST) assays, which are used to measure the activity of GST enzymes in biological samples.
Wirkmechanismus
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is a highly reactive electrophile that binds covalently to the thiol group of cysteine residues in proteins and enzymes. This covalent binding results in the formation of a this compound-protein or this compound-enzyme adduct, which can be detected and quantified using various analytical techniques such as mass spectrometry and UV spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells, and to modulate the activity of various enzymes involved in drug metabolism and detoxification. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying protein and enzyme function. However, this compound has some limitations in lab experiments. It is a toxic and potentially carcinogenic compound, and its use requires careful handling and disposal. This compound can also interact with other cellular components, such as glutathione and other thiol-containing molecules, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide and its applications in scientific research. One area of interest is the development of new this compound analogs with improved properties, such as increased selectivity and decreased toxicity. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and signaling pathways in cells. Additionally, this compound may have potential therapeutic applications for the treatment of cancer and other diseases, and further research is needed to explore these possibilities.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide is widely used in scientific research for its ability to bind to proteins and enzymes. It is commonly used as a substrate for GST assays, which are used to measure the activity of GST enzymes in biological samples. GST enzymes play a crucial role in the detoxification of xenobiotics, such as drugs and environmental toxins, and their activity is often altered in disease states such as cancer and neurodegenerative disorders. This compound is also used as a model substrate for other enzymes, such as epoxide hydrolases and N-acetyltransferases.
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-4-26-17-9-14(11-20)15(10-18(17)27-5-2)21-19(23)13-6-7-16(22(24)25)12(3)8-13/h6-10H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKPNYLJNNUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3505842.png)
![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)

amino]benzamide](/img/structure/B3505860.png)
![methyl 3-{[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3505865.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![ethyl 7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3505880.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)


![6-chloro-2-[(2-ethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3505918.png)
![N-(3-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B3505920.png)
